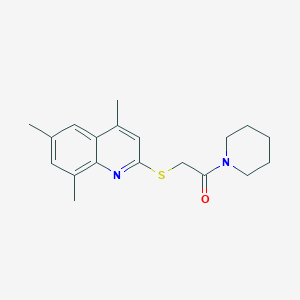
1-Piperidin-1-yl-2-(4,6,8-trimethylquinolin-2-yl)sulfanylethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Piperidin-1-yl-2-(4,6,8-trimethylquinolin-2-yl)sulfanylethanone is a complex organic compound featuring a piperidine ring, a quinoline moiety, and a sulfanyl group
Preparation Methods
The synthesis of 1-Piperidin-1-yl-2-(4,6,8-trimethylquinolin-2-yl)sulfanylethanone typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Quinoline Moiety: The quinoline ring can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent.
Attachment of the Piperidine Ring: The piperidine ring is introduced via nucleophilic substitution reactions, where a suitable piperidine derivative reacts with the quinoline intermediate.
Introduction of the Sulfanyl Group:
Industrial production methods may involve optimization of these steps to enhance yield and purity, often utilizing continuous flow reactors and automated synthesis techniques.
Chemical Reactions Analysis
1-Piperidin-1-yl-2-(4,6,8-trimethylquinolin-2-yl)sulfanylethanone undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The quinoline ring can be reduced under catalytic hydrogenation conditions to form tetrahydroquinoline derivatives.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions, where halogenated derivatives react with nucleophiles to form substituted piperidines.
Common reagents and conditions used in these reactions include palladium catalysts for hydrogenation, strong acids or bases for substitution reactions, and oxidizing agents for oxidation reactions. Major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives.
Scientific Research Applications
1-Piperidin-1-yl-2-(4,6,8-trimethylquinolin-2-yl)sulfanylethanone has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its activity against certain types of cancer and infectious diseases.
Materials Science: The compound’s unique structure makes it a candidate for use in organic electronics and conductive polymers.
Biological Studies: It is used in studies exploring its interaction with biological macromolecules, such as proteins and nucleic acids, to understand its mechanism of action and potential therapeutic effects.
Mechanism of Action
The mechanism of action of 1-Piperidin-1-yl-2-(4,6,8-trimethylquinolin-2-yl)sulfanylethanone involves its interaction with specific molecular targets. The quinoline moiety is known to intercalate with DNA, disrupting replication and transcription processes. The piperidine ring may interact with protein receptors, modulating their activity. The sulfanyl group can form covalent bonds with thiol groups in proteins, altering their function.
Comparison with Similar Compounds
Similar compounds include:
1-(Piperidin-4-yl)pyrrolidine: This compound also features a piperidine ring but differs in its additional pyrrolidine moiety.
4-Hydroxy-2,2,6,6-tetramethylpiperidine-1-oxyl: Known for its use as a stable free radical in organic synthesis, it shares the piperidine ring but has different functional groups.
1-(4-Fluorobenzyl)piperidin-4-yl] [4-fluorophenyl] methanol: This compound is used in antimalarial research and features a piperidine ring with different substituents.
The uniqueness of 1-Piperidin-1-yl-2-(4,6,8-trimethylquinolin-2-yl)sulfanylethanone lies in its combination of the quinoline moiety, piperidine ring, and sulfanyl group, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
1-piperidin-1-yl-2-(4,6,8-trimethylquinolin-2-yl)sulfanylethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2OS/c1-13-9-15(3)19-16(10-13)14(2)11-17(20-19)23-12-18(22)21-7-5-4-6-8-21/h9-11H,4-8,12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTSZNHMSQXKLPI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)C(=CC(=N2)SCC(=O)N3CCCCC3)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
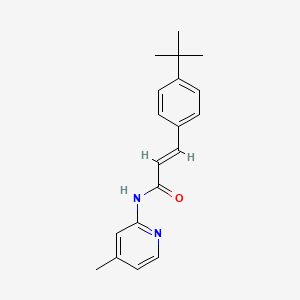
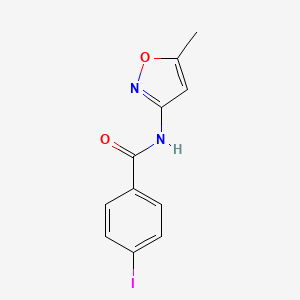
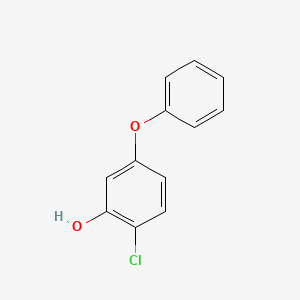
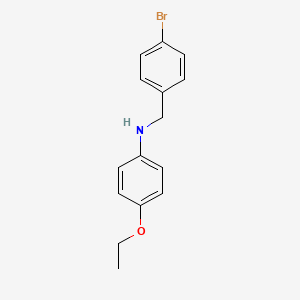
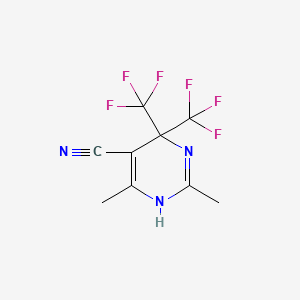
![1-[(4-ethoxynaphthalen-1-yl)sulfonyl]-4-methyl-1H-imidazole](/img/structure/B5808019.png)
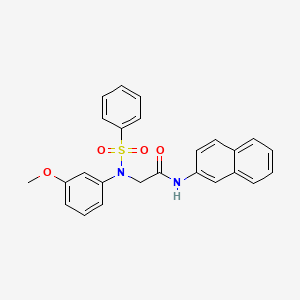
![1-[(4-Methoxynaphthalen-1-yl)methyl]-4-(4-methylphenyl)piperazine](/img/structure/B5808030.png)
![4-chloro-2-[5-(4-methoxyphenyl)-1H-pyrazol-3-yl]phenol](/img/structure/B5808033.png)
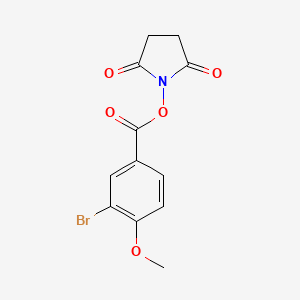
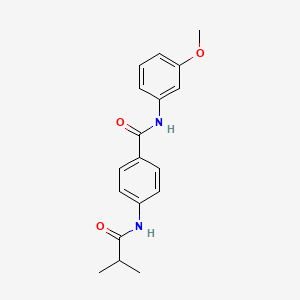
![3-[(2-nitrobenzoyl)hydrazono]-N-[3-(trifluoromethyl)phenyl]butanamide](/img/structure/B5808043.png)
![2-Chloro-n-[4-(imidazo[1,2-a]pyridin-2-yl)phenyl]benzamide](/img/structure/B5808062.png)
![4-({[(4-ETHOXYANILINO)CARBONYL]AMINO}METHYL)-1-BENZENESULFONAMIDE](/img/structure/B5808069.png)
